molecular formula C12H13ClF3NO2 B1425212 Trans-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid-HCl CAS No. 1049978-65-5

Trans-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid-HCl

Cat. No. B1425212
M. Wt: 295.68 g/mol
InChI Key: QDRXDKSFBQDVPX-UXQCFNEQSA-N
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Description

Trans-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid-HCl is a chemical compound with the empirical formula C12H13ClF3NO2 . It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrrolidine ring, which is a saturated five-membered ring with nitrogen . The compound also contains a trifluoromethyl group attached to a phenyl ring . The stereochemistry of the molecule is indicated by the ‘trans’ designation .

Scientific Research Applications

  • Enantioselective Synthesis of Pyrrolidines

    • Trans-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid-HCl has been utilized in the enantioselective synthesis of pyrrolidines, a significant class of organic compounds. A study by Chung et al. (2005) demonstrated a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy. This synthesis achieved high yields and optical purity, showcasing the compound's potential in efficient and selective organic synthesis processes (Chung et al., 2005).
  • Cytotoxicity of Platinum Complexes

    • In cancer research, the compound has been involved in the study of the cytotoxicity of platinum complexes. Medina et al. (2008) investigated trans-PtII complexes with aliphatic amines and planar amines, including pyridine-carboxylic acids, to understand their potential cytotoxic activity in different cancer cell lines. This research highlights the role of the compound in developing new cancer therapies (Medina et al., 2008).
  • Photocyclodimerization Studies

    • The compound has also been used in photocyclodimerization studies. Nakamura et al. (2011) explored the photocyclodimerization of derivatives of trans-4-styrylpyridines, demonstrating how substituents like trifluoromethylphenyl groups affect the product distribution in these light-induced reactions. Such studies are vital for understanding and controlling photochemical processes in organic chemistry (Nakamura et al., 2011).
  • Corrosion Inhibition Properties

    • In the field of materials science, the compound has been studied for its corrosion inhibition properties. Meng et al. (2017) investigated pyridine Schiff base derivatives, closely related to Trans-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid-HCl, for their ability to inhibit corrosion on mild steel in hydrochloric acid. This research is crucial for developing new materials with enhanced corrosion resistance (Meng et al., 2017).

Future Directions

Trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

(3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)8-3-1-2-7(4-8)9-5-16-6-10(9)11(17)18;/h1-4,9-10,16H,5-6H2,(H,17,18);1H/t9-,10+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRXDKSFBQDVPX-UXQCFNEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trans-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid-HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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